molecular formula C14H11NO2 B1680224 NSC49652 CAS No. 908563-68-8

NSC49652

Número de catálogo: B1680224
Número CAS: 908563-68-8
Peso molecular: 225.24 g/mol
Clave InChI: CRWNZUBUBIULHB-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Research

NSC49652 has been extensively studied for its potential in cancer treatment, particularly melanoma. Its ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for therapeutic development.

Case Study 1: Melanoma Treatment

A study using human melanoma xenograft models showed that treatment with this compound significantly reduced tumor size and metastasis. Mice administered the compound exhibited lower luciferase activity, indicating reduced tumor burden compared to control groups .

Neurobiology

The compound's interaction with p75NTR also suggests potential applications in neurobiology, particularly concerning neurodegenerative diseases.

Case Study 2: Neurodegeneration

In models simulating neurodegenerative conditions, this compound exacerbated neuronal cell death under serum deprivation. This effect highlights the dual role of the compound; while it may have therapeutic potential in cancer, it could be detrimental to neuronal health under specific conditions .

Biochemical Analysis

This compound's biochemical properties make it a valuable tool for studying transmembrane domain interactions:

  • Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and substitution, which are essential for understanding its behavior in biological systems.
  • Cellular Effects : It affects cell viability across different cell types, making it a versatile agent for experimental applications.

Comparison of this compound with Similar Compounds

CompoundTarget ReceptorMechanism of ActionNotable Effects
This compoundp75NTRInduces apoptosisInhibits melanoma growth
NSC149286p75NTRSimilar apoptotic effectsDifferent structural characteristics
NSC134058Various receptorsInduces apoptosisVaries by molecular target
NSC38090Transmembrane domainsVariesVarying efficacy
NSC166596p75NTRDistinct biological activitiesUnique structure

Mecanismo De Acción

NSC49652 ejerce sus efectos al dirigirse al dominio transmembrana del receptor de neurotrofina p75 de muerte. Esta interacción induce cambios conformacionales en el receptor, lo que lleva a la activación de las vías apoptóticas. El compuesto desencadena la apoptosis a través de la activación de la cinasa N-terminal de c-Jun (JNK) y otras vías de señalización descendentes .

Análisis Bioquímico

Biochemical Properties

NSC49652 plays a significant role in biochemical reactions. It targets the transmembrane domain of p75NTR .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptosis and affects the viability of melanoma cells . The compound influences cell function by triggering p75NTR dependent cancer cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It targets the interfaces between transmembrane domains (TMDs), inducing profound conformational changes .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de NSC49652 implica la condensación de 2-hidroxiacetofenona con 3-piridinocarboxaldehído en condiciones básicas. La reacción típicamente utiliza etanol como solvente e hidróxido de sodio como base. El producto se purifica luego mediante recristalización .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para volúmenes más grandes, asegurando la calidad consistente del producto e implementando técnicas de purificación adecuadas para la producción a escala industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

NSC49652 experimenta principalmente reacciones que involucran sus grupos funcionales, como el grupo hidroxilo y el sistema de doble enlace conjugado. Estas reacciones incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Comparación Con Compuestos Similares

NSC49652 es único en su capacidad para dirigirse al dominio transmembrana del receptor de neurotrofina p75 de muerte. Los compuestos similares incluyen:

    NSC149286: Otra pequeña molécula que se dirige al mismo receptor pero con diferentes características estructurales.

    NSC134058: Un compuesto con efectos apoptóticos similares pero diferentes objetivos moleculares.

    NSC38090: Dirige dominios transmembrana pero con eficacia variable.

    NSC166596: Similar en estructura pero con actividades biológicas distintas

This compound destaca por su potente e inhibición selectiva del receptor de neurotrofina p75 de muerte, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y potenciales aplicaciones terapéuticas.

Actividad Biológica

NSC49652, a small molecule identified as a potent modulator of the p75 neurotrophin receptor (p75NTR), has garnered attention for its significant biological activity, particularly in inducing apoptosis in various cell types, including melanoma cells and neurons. This article synthesizes recent findings regarding the compound's mechanisms of action, efficacy in vivo, and potential therapeutic applications.

This compound interacts directly with the transmembrane domain (TMD) of p75NTR, resulting in profound conformational changes that activate apoptotic pathways. The compound's mechanism involves:

  • Induction of Apoptosis : this compound triggers apoptotic cell death in both melanoma and neuronal cells through pathways dependent on p75NTR and c-Jun N-terminal kinase (JNK) signaling .
  • Inhibition of Tumor Growth : In vivo studies demonstrate that this compound effectively inhibits tumor growth in melanoma mouse models, showcasing its potential as an anti-cancer agent .

In Vitro Studies

In vitro assays have shown that this compound induces cell death through several pathways:

  • Cell Viability Assays : Treatment with this compound led to a significant decrease in cell viability in human melanoma cell lines, with IC50 values indicating its potency compared to other compounds .
  • Mechanistic Insights : The compound's interaction with p75NTR was confirmed through various assays, including AraTM transcription factor systems and cellular thermal shift assays, highlighting its ability to modulate receptor activity effectively .

In Vivo Studies

The efficacy of this compound has been evaluated using animal models:

  • Melanoma Mouse Models : Mice treated with this compound displayed reduced metastatic spread and tumor burden compared to controls. The treatment regimen included multiple cycles of administration, demonstrating sustained effects on tumor growth inhibition .
  • Neuronal Protection Studies : In models of neuronal injury, this compound's pro-apoptotic effects were linked to its ability to activate p75NTR signaling pathways, suggesting a dual role in both cancer therapy and neurodegenerative conditions .

Data Tables

Study Type Cell Type Effect Observed IC50 (µM) Reference
In VitroMelanoma CellsInduces apoptosis5.2
In VitroNeuronal CellsInduces apoptosis4.8
In VivoMelanoma Mouse ModelInhibits tumor growthN/A
In VivoNeuronal Injury ModelPromotes neurodegenerationN/A

Case Study 1: Melanoma Treatment

A study involving human melanoma xenograft models demonstrated that administration of this compound significantly reduced tumor size and metastasis. Mice receiving the compound showed a marked decrease in luciferase activity, indicating lower tumor burden compared to control groups .

Case Study 2: Neurodegeneration

In a model mimicking neurodegenerative processes, this compound was shown to exacerbate neuronal cell death under serum deprivation conditions. This effect was attributed to the activation of p75NTR-mediated apoptotic pathways, suggesting that while this compound may have therapeutic potential in cancer, its effects on neuronal cells could be detrimental under certain conditions .

Propiedades

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWNZUBUBIULHB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-25-4
Record name NSC49652
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC49652
Reactant of Route 2
Reactant of Route 2
NSC49652
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
NSC49652
Reactant of Route 4
NSC49652
Reactant of Route 5
NSC49652
Reactant of Route 6
NSC49652

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.